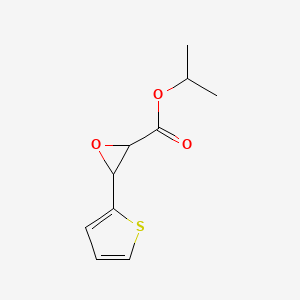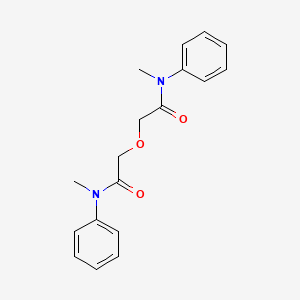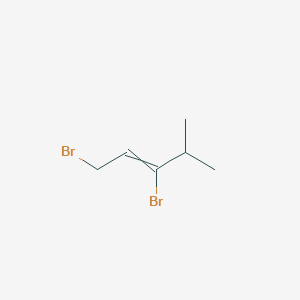
1,3-Dibromo-4-methylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-4-methylpent-2-ene is an organic compound characterized by the presence of two bromine atoms and a double bond within its molecular structure. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of bromine atoms makes it a halogenated alkene, which can exhibit unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-methylpent-2-ene can be synthesized through the bromination of 4-methylpent-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-methylpent-2-ene, resulting in the formation of the dibromo compound. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and appropriate catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-4-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace bromine atoms with hydroxyl groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used to induce elimination reactions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) can be used for addition reactions across the double bond.
Major Products Formed:
Substitution: Formation of alcohols or other substituted alkenes.
Elimination: Formation of alkenes or alkynes.
Addition: Formation of dibromoalkanes or bromoalkanes.
Aplicaciones Científicas De Investigación
1,3-Dibromo-4-methylpent-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-4-methylpent-2-ene involves its reactivity with various nucleophiles and electrophiles. The double bond and bromine atoms play a crucial role in its chemical behavior. For example, in nucleophilic substitution reactions, the bromine atoms can be displaced by nucleophiles, leading to the formation of new compounds. In addition reactions, the double bond can react with electrophiles, resulting in the addition of new groups to the molecule .
Comparación Con Compuestos Similares
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms on adjacent carbon atoms.
1,4-Dibromobutane: A dibromoalkane with bromine atoms on the first and fourth carbon atoms.
1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms.
Uniqueness: 1,3-Dibromo-4-methylpent-2-ene is unique due to the presence of a double bond and the specific positioning of bromine atoms. This structural arrangement imparts distinct reactivity and chemical properties compared to other dibromoalkanes. The presence of the double bond allows for additional reactions, such as addition and elimination, which are not possible in saturated dibromoalkanes .
Propiedades
Número CAS |
140837-49-6 |
|---|---|
Fórmula molecular |
C6H10Br2 |
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
1,3-dibromo-4-methylpent-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(2)6(8)3-4-7/h3,5H,4H2,1-2H3 |
Clave InChI |
JJISLIPLUDBXJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


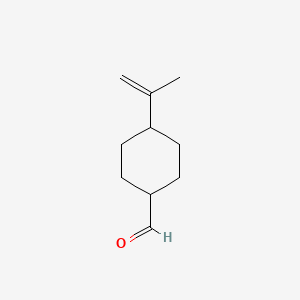
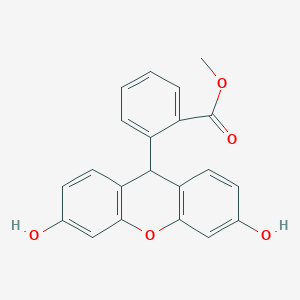
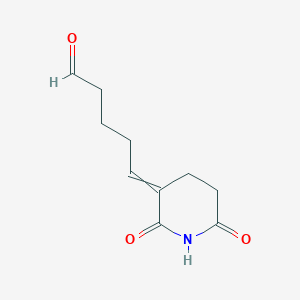
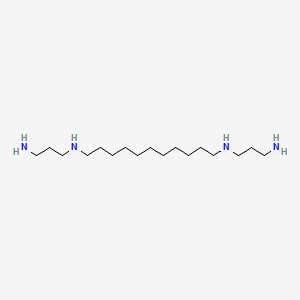
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
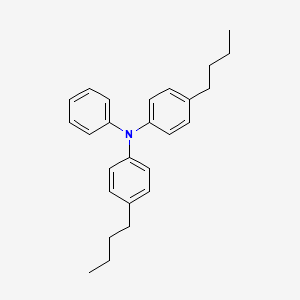
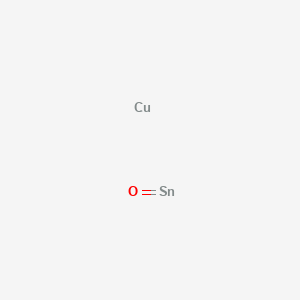
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
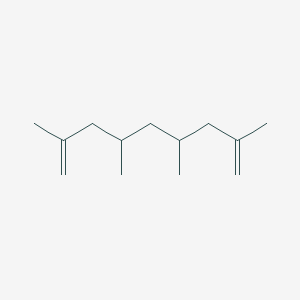
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
